4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide
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Overview
Description
PF-05198007 is a potent, orally active, and selective arylsulfonamide inhibitor of the voltage-gated sodium channel Nav1.7. This compound has a similar pharmacodynamic profile to PF-05089771 and is primarily used in scientific research to study pain sensation and nociceptive signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-05198007 involves multiple steps, including the formation of the arylsulfonamide core. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for arylsulfonamides typically involve the reaction of an arylamine with a sulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for PF-05198007 are not publicly available. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
PF-05198007 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of PF-05198007 include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
PF-05198007 is widely used in scientific research, particularly in the fields of:
Chemistry: Studying the chemical properties and reactions of arylsulfonamides.
Biology: Investigating the role of Nav1.7 in nociceptive signaling and pain sensation.
Medicine: Exploring potential therapeutic applications for pain management.
Industry: Developing new pain-relief medications and studying the pharmacodynamics of sodium channel inhibitors
Mechanism of Action
PF-05198007 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition reduces the influx of sodium ions, thereby decreasing the excitability of nociceptive neurons. The compound primarily targets the initiation and upstroke phase of the nociceptor action potential, influencing synaptic transmission in the dorsal horn of the spinal cord and peripheral neuropeptide release in the skin .
Comparison with Similar Compounds
Similar Compounds
PF-05089771: Another potent and selective arylsulfonamide Nav1.7 inhibitor with a similar pharmacodynamic profile to PF-05198007
Other Aryl Sulfonamides: Various aryl sulfonamides with similar structures and functions.
Uniqueness
PF-05198007 is unique due to its high selectivity and potency as a Nav1.7 inhibitor. Its oral activity and ability to reduce nociceptive signaling make it a valuable tool in pain research and potential therapeutic applications .
Properties
Molecular Formula |
C19H12ClF4N5O3S2 |
---|---|
Molecular Weight |
533.9 g/mol |
IUPAC Name |
4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H12ClF4N5O3S2/c20-12-4-16(34(30,31)29-17-7-33-8-26-17)13(21)5-15(12)32-14-2-1-9(19(22,23)24)3-10(14)11-6-27-28-18(11)25/h1-8,29H,(H3,25,27,28) |
InChI Key |
QCDLGAPJZJODRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=C(NN=C2)N)OC3=CC(=C(C=C3Cl)S(=O)(=O)NC4=CSC=N4)F |
Origin of Product |
United States |
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